Ethyl 4-aminoquinoline-6-carboxylate Ethyl 4-aminoquinoline-6-carboxylate
Brand Name: Vulcanchem
CAS No.: 1416440-06-6
VCID: VC2951292
InChI: InChI=1S/C12H12N2O2/c1-2-16-12(15)8-3-4-11-9(7-8)10(13)5-6-14-11/h3-7H,2H2,1H3,(H2,13,14)
SMILES: CCOC(=O)C1=CC2=C(C=CN=C2C=C1)N
Molecular Formula: C12H12N2O2
Molecular Weight: 216.24 g/mol

Ethyl 4-aminoquinoline-6-carboxylate

CAS No.: 1416440-06-6

Cat. No.: VC2951292

Molecular Formula: C12H12N2O2

Molecular Weight: 216.24 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-aminoquinoline-6-carboxylate - 1416440-06-6

Specification

CAS No. 1416440-06-6
Molecular Formula C12H12N2O2
Molecular Weight 216.24 g/mol
IUPAC Name ethyl 4-aminoquinoline-6-carboxylate
Standard InChI InChI=1S/C12H12N2O2/c1-2-16-12(15)8-3-4-11-9(7-8)10(13)5-6-14-11/h3-7H,2H2,1H3,(H2,13,14)
Standard InChI Key SDKZZVMTGSJGDB-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC2=C(C=CN=C2C=C1)N
Canonical SMILES CCOC(=O)C1=CC2=C(C=CN=C2C=C1)N

Introduction

Chemical Structure and Properties

Ethyl 4-aminoquinoline-6-carboxylate (CAS: 1416440-06-6) is characterized by a quinoline core structure with an amino group at position 4 and an ethyl carboxylate group at position 6. The molecular formula of this compound is C₁₂H₁₂N₂O₂, with a calculated molecular weight of 216.23600 g/mol . The structural features include:

  • A quinoline heterocyclic system (bicyclic aromatic compound)

  • A primary amino group at position 4

  • An ethyl carboxylate functional group at position 6

The compound also exists in its hydrochloride salt form (C₁₂H₁₃ClN₂O₂) with a molecular weight of 252.69 g/mol, which may offer advantages in terms of solubility and stability for pharmaceutical applications.

PropertyValueSource
Molecular FormulaC₁₂H₁₂N₂O₂
Molecular Weight216.23600 g/mol
Exact Mass216.09000
LogP2.57490
Polar Surface Area (PSA)65.21000
HS Code2933499090

The LogP value of 2.57490 suggests moderate lipophilicity, which could contribute to its membrane permeability—an important characteristic for potential pharmaceutical applications .

Synthesis Methods and Strategies

Several synthetic approaches can be employed to prepare Ethyl 4-aminoquinoline-6-carboxylate, drawing from established methodologies for similar 4-aminoquinoline derivatives.

Imidoylative Sonogashira/Cyclization Cascade

One promising synthetic route involves a one-pot, two-stage procedure utilizing an imidoylative Sonogashira coupling followed by acid-mediated cyclization. This approach has been successfully employed for various 4-aminoquinoline derivatives and could be adapted for synthesizing Ethyl 4-aminoquinoline-6-carboxylate .

The general procedure involves:

  • Reaction of ortho-bromoaniline with an alkyne and isocyanide in the presence of a palladium catalyst and copper(I) bromide

  • Subsequent acid-mediated cyclization to form the quinoline ring

This methodology offers several advantages:

  • One-pot synthesis reducing handling and purification steps

  • Modular approach allowing various substitution patterns

  • Good tolerance for functional groups

  • High yields (typically 60-89%)

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)

Another approach utilizes nucleophilic aromatic substitution reactions starting from 4-haloquinolines. This method typically involves:

  • Preparation of appropriately substituted 4-chloro or 4-bromoquinoline-6-carboxylate derivatives

  • Displacement of the halide with an amine or ammonia under suitable conditions

This approach has been widely used for the synthesis of 4-aminoquinolines using both conventional heating and alternative energy sources such as ultrasound or microwave irradiation .

Synthesis from 2-Aminobenzonitriles

An alternative synthetic strategy involves using 2-aminobenzonitriles with appropriately positioned carboxylate groups as starting materials:

  • Condensation reaction with 1,1,1-trichloro-4-ethoxybut-3-enone to form enaminones

  • Acid-catalyzed cyclization

  • Replacement of trichloromethyl moiety with an ethoxy group using sodium ethoxide

This approach has been demonstrated to yield ethyl 2-carboxylate-4-aminoquinolines with good to excellent yields (60-89%) .

Structural Relatives and Comparisons

Ethyl 4-aminoquinoline-6-carboxylate belongs to a family of structurally related quinoline compounds with varying positions of amino and carboxylate groups. Understanding these structural relatives helps elucidate structure-activity relationships.

Comparison with Structural Isomers

CompoundStructure PositionCAS NumberMolecular WeightKey Differences
Ethyl 4-aminoquinoline-6-carboxylate4-amino, 6-carboxylate1416440-06-6216.24 g/molTarget compound
Ethyl 4-aminoquinoline-3-carboxylate4-amino, 3-carboxylate93074-72-7216.24 g/molCarboxylate at position 3
Ethyl 2-aminoquinoline-6-carboxylate2-amino, 6-carboxylate342908-16-1216.24 g/molAmino group at position 2

The positioning of functional groups on the quinoline ring significantly influences the compounds' physicochemical properties and biological activities. The 4-amino positioning in particular is critical for antimalarial activity, as it facilitates interaction with heme in the malaria parasite .

Biological Activity and Medicinal Applications

While specific biological activity data for Ethyl 4-aminoquinoline-6-carboxylate is limited, its structural features suggest potential applications based on the known activities of related 4-aminoquinoline compounds.

CompoundActivity against CQS (EC₅₀)Activity against CQR (EC₅₀)Reference
4-aminoquinoline (unsubstituted)9.29 ± 0.12 μM140.43 ± 27.61 μM
Chloroquine0.002 μM0.33 μM
4-Aminoquinoline hybrids0.026-3.39 μM0.30-7.12 μM

The presence of the carboxylate group at position 6 in Ethyl 4-aminoquinoline-6-carboxylate might influence both the antimalarial efficacy and resistance profile, potentially offering advantages over unsubstituted 4-aminoquinolines .

Recent Developments and Future Research Directions

Research into 4-aminoquinoline derivatives continues to evolve, with several promising directions relevant to Ethyl 4-aminoquinoline-6-carboxylate.

Hybrid Molecules and Combination Approaches

Recent studies have explored the development of hybrid molecules combining the 4-aminoquinoline scaffold with other pharmacophores:

  • 4-Aminoquinoline-pyrimidine hybrids have shown promising activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum

  • Integration of 4-aminoquinolines with isatin groups has yielded compounds with dual mechanisms of action (heme binding and enzyme inhibition)

These approaches suggest that Ethyl 4-aminoquinoline-6-carboxylate could serve as a valuable building block for developing hybrid molecules with enhanced antimalarial efficacy.

Synthetic Methodology Advancements

Ongoing research into synthetic methodologies for 4-aminoquinolines offers opportunities for more efficient preparation of Ethyl 4-aminoquinoline-6-carboxylate:

  • Development of modular, three-component synthetic approaches

  • Application of green chemistry principles using alternative energy sources

  • Catalytic methods requiring lower metal loadings and milder conditions

These advancements promise more sustainable and cost-effective routes to these valuable compounds.

Expanded Medicinal Applications

Beyond antimalarial applications, compounds structurally related to Ethyl 4-aminoquinoline-6-carboxylate have shown potential in other therapeutic areas:

  • Antileishmanial activity against Leishmania donovani

  • Potential enzyme inhibition properties relevant to other infectious diseases

  • Possible applications in other parasitic infections

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